

Application Note: Cerium(III) Bromide Hydrate () in Advanced Organic Synthesis

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Compound of Interest

Compound Name: Cerium(III)bromidehydrate

Cat. No.: B13141253

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Executive Summary

Cerium(III) bromide hydrate (

) is an underutilized yet potent Lanthanide Lewis acid catalyst that offers distinct advantages over its ubiquitous chloride counterpart (

). While often interchangeable in general Lewis acid applications,

exhibits unique reactivity profiles in oxidative rearrangements and photocatalytic C-H functionalizations due to the redox-active nature of the bromide anion and the specific coordination dynamics of the Ce(III) center.

This guide details the specific utility of

in green oxidation chemistries (Achmatowicz rearrangement) and site-selective functionalization, providing robust protocols that leverage its water tolerance and high atom economy.

Chemical Profile & Mechanistic Advantages[1][2] Properties[2][3]

- Formula:

(typically

)
- Appearance: White to off-white hygroscopic crystalline solid.
- Solubility: Highly soluble in water, alcohols, and polar aprotic solvents (MeCN, THF).
- Lewis Acidity: Hard cation (

) capable of strong oxophilic coordination.

The "Bromide Advantage"

Unlike

, which acts primarily as a static Lewis acid,

participates in unique ligand-to-metal charge transfer (LMCT) and redox cycles.

- Redox Mediation: The bromide anion (

) can be oxidized in situ (e.g., by

) to form reactive brominating species (RBS) like

or

, enabling oxidative transformations that

cannot support.
- Softer Counter-anion: The larger, softer bromide ion can influence the solubility profile and the tightness of ion-pairing in non-polar solvents, occasionally altering selectivity in sensitive condensation reactions.

Primary Application: Oxidative Achmatowicz Rearrangement

Context: The Achmatowicz rearrangement converts furfuryl alcohols into dihydropyranones, valuable scaffolds for natural product synthesis.^[1] Traditional methods use toxic oxidants (NBS,

).

enables a green, Fenton-like catalytic cycle using

as the terminal oxidant.

Mechanistic Insight

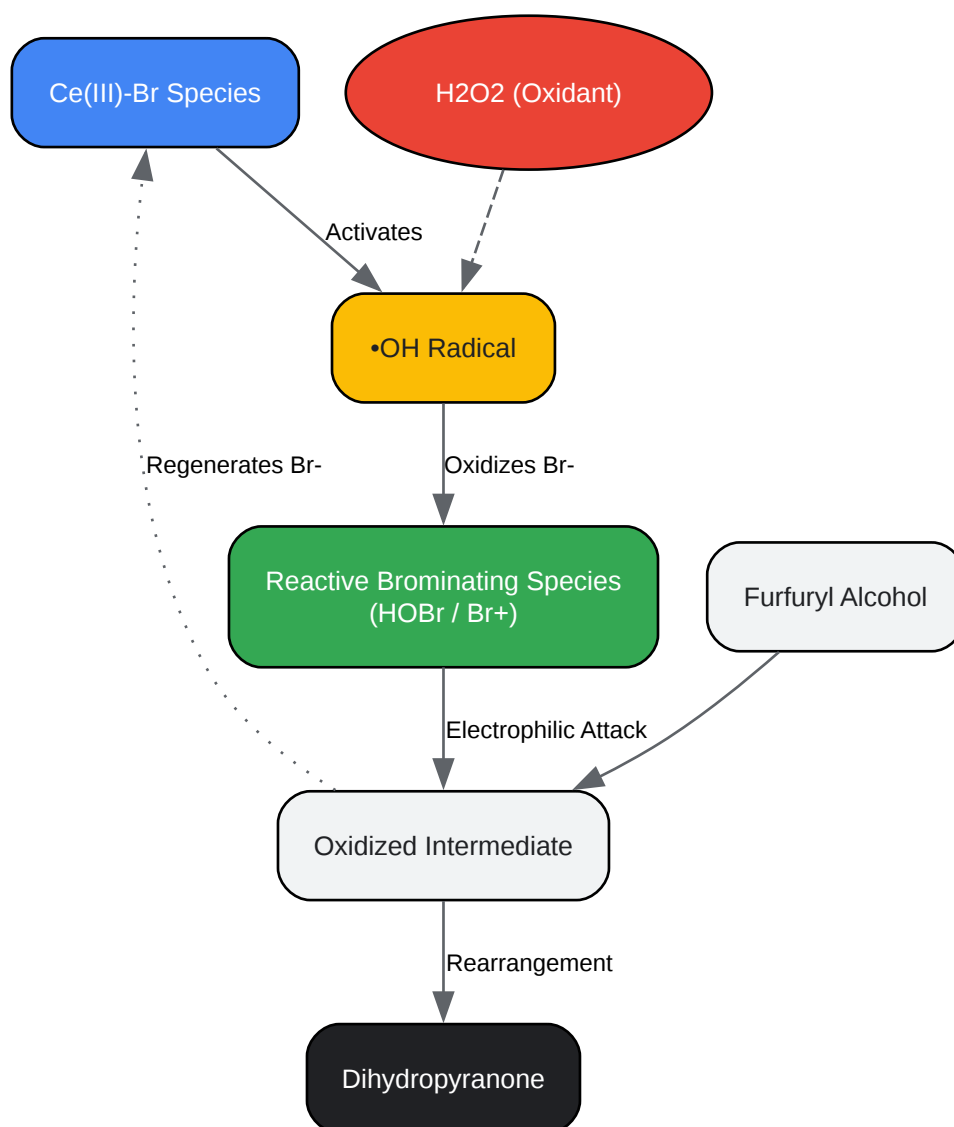
The reaction proceeds via a "in-situ generated hypobromous acid" pathway. The Ce(III) center activates

, generating hydroxyl radicals that oxidize the bromide ligand to a reactive bromonium equivalent (

or

). This species initiates the ring expansion of the furan.

Visualization: Catalytic Cycle



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Figure 1: Proposed mechanism for the CeBr₃-catalyzed oxidative rearrangement. The bromide anion acts as a redox mediator, shuttling between Br⁻ and reactive HOBr.

Experimental Protocol

Target: Synthesis of 6-hydroxy-2H-pyran-3(6H)-one derivatives.

Reagents:

- Substrate: Furfuryl alcohol derivative (1.0 equiv)

- Catalyst:

(5–10 mol%)

- Oxidant:

(30% aq., 2.2 equiv)

- Solvent: THF/Water (10:1 v/v)

Step-by-Step Procedure:

- Setup: In a round-bottom flask, dissolve the furfuryl alcohol (1 mmol) in THF (5 mL).
- Catalyst Addition: Add

(19 mg, 0.05 mmol) dissolved in minimal water (0.5 mL).
- Oxidation: Add 30%

(0.25 mL, 2.2 mmol) dropwise over 5 minutes at room temperature (23 °C).
 - Note: The reaction is slightly exothermic; monitor temperature on larger scales.
- Monitoring: Stir vigorously. Reaction typically completes in 2–3 hours (monitor by TLC, stain with p-anisaldehyde).
- Workup: Quench with saturated

(5 mL) to neutralize excess peroxide. Extract with Ethyl Acetate (3 x 10 mL).
- Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Typical Yield: 85–95% Key Reference: Zhao, G. et al. ACS Catal.[1]2021, 11, 3740–3748.[1][2]

Secondary Application: Photocatalytic C-H Functionalization

Context:

has demonstrated superior activity over

in the light-induced C5-nitration of indolines.[3] The bromide salt facilitates efficient charge transfer under blue/UV light irradiation.

Protocol: C5-Nitration of Indolines

Reagents:

- Substrate: N-protected Indoline (1.0 equiv)
- Catalyst:
(5 mol%)
- Reagent: tert-Butyl Nitrite (TBN) (3.0 equiv)
- Solvent: Acetonitrile (MeCN)
- Light Source: Blue LED or CFL.

Procedure:

- Dissolve indoline (0.5 mmol) and
(9.5 mg) in MeCN (2 mL).
- Add TBN (1.5 mmol) via syringe.
- Irradiate with Blue LED at room temperature for 6–12 hours.
- Evaporate solvent and purify via silica gel chromatography.
- Result: Selective nitration at the C5 position (approx. 89% yield).

Comparative Data: CeBr₃ vs. CeCl₃

While

is the standard,

outperforms it in specific oxidative and radical-type reactions.

Feature	Cerium(III) Chloride ()	Cerium(III) Bromide ()
Primary Role	Lewis Acid (LuChe reduction, alkylation)	Lewis Acid + Redox Mediator
Anion Hardness	Hard ()	Borderline/Soft ()
Oxidative Utility	Low (requires external oxidant/catalyst)	High (forms reactive in situ)
Photocatalysis	Moderate activity	Superior (Better LMCT efficiency)
Hygroscopicity	High	High (Handle in glovebox or desiccator)

Troubleshooting & Optimization

Handling the Hydrate

Commercial

is supplied as a hydrate. For reactions requiring strictly anhydrous conditions (rare for Ce(III) catalysis, but possible):

- Drying: Heat at 150°C under high vacuum (0.1 mmHg) for 4 hours.
- Storage: Store in a desiccator. The hydrate form is perfectly suitable for the Achmatowicz and Pechmann protocols described here.

Solvent Effects[5]

- THF/Water: Ideal for oxidation reactions (Achmatowicz).

- Acetonitrile: Optimal for Lewis acid catalysis (Pechmann, Nitration) due to good solubility and coordinating ability.
- Avoid: Non-polar solvents (Hexane, Toluene) unless a phase transfer catalyst is added, as solubility is negligible.

Safety Information

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Oxidant Warning: When mixing with

 , assume the generation of brominating species (

). Use appropriate ventilation and PPE.
- Disposal: Quench all reaction mixtures with sodium thiosulfate before disposal to ensure no active peroxides or oxidized halogens remain.

References

- Fenton Chemistry for Achm
 - Title: Fenton Chemistry for Achmatowicz Rearrangement[1][2]
 - Source: ACS Catalysis, 2021, 11, 3740–3748[2]
 - URL:[[Link](#)]
 - Note: Defines the superior activity of CeBr₃/FeBr₂ over chlorides in oxid
- Light-Induced Synthesis for C5-Nitro Indolines
 - Title: Light-Induced Synthesis for C5-Nitro Indolines
 - Source: Corpus Publishers, 2022

- URL:[[Link](#)]
- Note: Identifies CeBr₃ as the most efficient catalyst for this photocatalytic transform
- Cerium(III)
 - Title: Cerium(III) Bromide Hydrate Product Information[4][5][6][7]
 - Source: Stanford Materials Corporation[5][8]
 - URL:[[Link](#)]
- General Lanthanide C
 - Title: Cerium(III) chloride promoted reactions and their applications to organic synthesis[3][5]
 - Source: ResearchG
 - URL:[[Link](#)]

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- To cite this document: BenchChem. [Application Note: Cerium(III) Bromide Hydrate () in Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13141253/docs#application-note-cerium-iii-bromide-hydrate-in-advanced-organic-synthesis>]

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